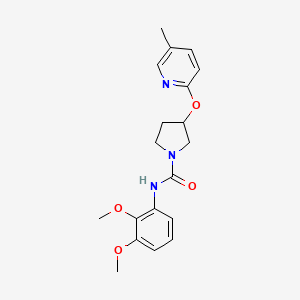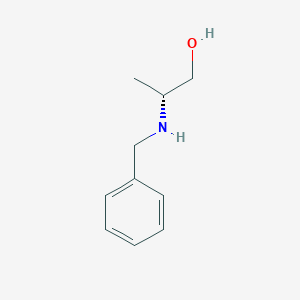
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a pyrrolidine derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile
The stereochemistry of related compounds such as phenylpiracetam and its methyl derivative has been studied for their potential to improve pharmacological profiles. These compounds, based on the pyrrolidin-2-one pharmacophore, are explored for their ability to facilitate memory processes and attenuate cognitive function impairment. Studies have shown a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the importance of stereochemistry in drug efficacy (Veinberg et al., 2015).
Heterocyclic Compounds in CNS Drugs
Research has identified functional chemical groups within heterocyclic compounds that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This includes a broad range of heterocycles such as pyridine, which are essential for developing new drugs with reduced adverse effects. Such compounds have been evaluated for their potential effects ranging from depression to convulsion control (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts for the synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, is another area of interest. These scaffolds have broad applications in the pharmaceutical industry due to their bioavailability and synthetic versatility. Recent advances have focused on the use of various hybrid catalysts to develop lead molecules for medicinal applications (Parmar et al., 2023).
Antitubercular Activity
The antitubercular activity of compounds structurally related to "N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide" has been reviewed. Such studies are crucial for designing new leads for antitubercular compounds, offering insights into the structure-activity relationship and potential therapeutic applications (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a key structural component of the chemical name , is widely used in medicinal chemistry for developing treatments for human diseases. The versatility and stereochemical implications of the pyrrolidine ring have been explored for enhancing drug selectivity and efficacy. This review covers bioactive molecules with pyrrolidine structures and discusses the influence of steric factors on biological activity, providing insights into the design of new compounds (Li Petri et al., 2021).
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-7-8-17(20-11-13)26-14-9-10-22(12-14)19(23)21-15-5-4-6-16(24-2)18(15)25-3/h4-8,11,14H,9-10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCYZQMBYEUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)

![Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2808712.png)
![N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2808713.png)


![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)
